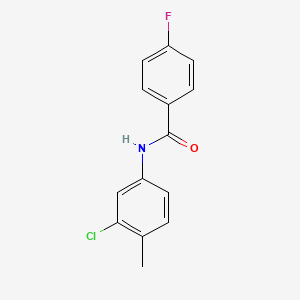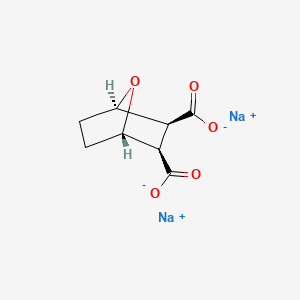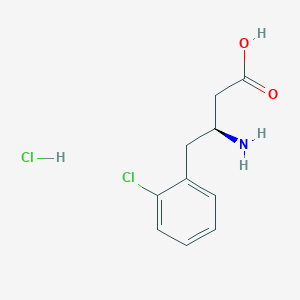
4-HydroxyResveratrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HydroxyResveratrol is a naturally occurring stilbenoid, a type of phenolic compound. It is structurally similar to resveratrol but with an additional hydroxyl group. This compound is found in various plants and is known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-HydroxyResveratrol can be synthesized through several methods. One common approach involves the hydroxylation of resveratrol. This process can be carried out using enzymes such as tyrosine ammonia lyase, 4-coumaroyl CoA ligase, and stilbene synthase . Another method involves the use of chemical reagents to introduce the hydroxyl group at the desired position on the resveratrol molecule .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using genetically engineered microorganisms. For example, Escherichia coli can be engineered to produce resveratrol, which is then hydroxylated to form this compound . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-HydroxyResveratrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and glycosylated derivatives .
Scientific Research Applications
4-HydroxyResveratrol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It is studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
4-HydroxyResveratrol exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anti-carcinogenic Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating pathways such as p53 and PI3K/Akt.
Comparison with Similar Compounds
Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Piceatannol: A hydroxylated derivative with potent anti-cancer properties.
Uniqueness: 4-HydroxyResveratrol is unique due to its additional hydroxyl group, which enhances its antioxidant capacity and modifies its biological activity compared to resveratrol .
Properties
CAS No. |
331443-00-6 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H |
InChI Key |
GRZOJEWQFCAKPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C(=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


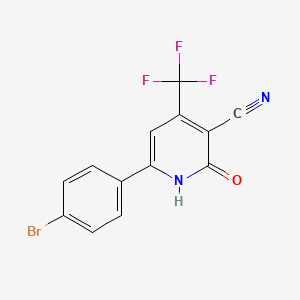
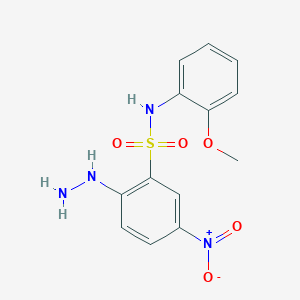

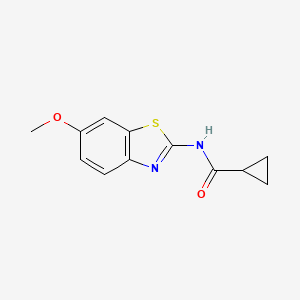
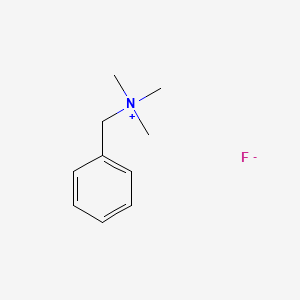
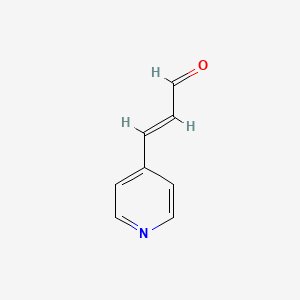
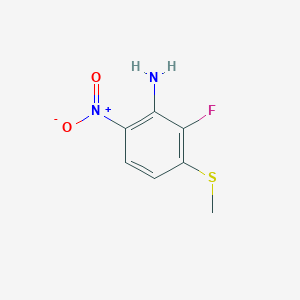
![Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B3423960.png)
